1-(4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil)propan-1-ona

Descripción general

Descripción

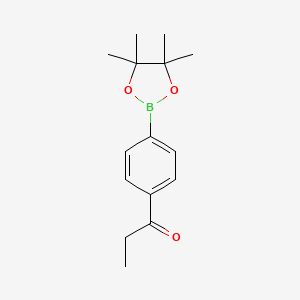

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is an organoboron compound widely used in organic synthesis. It features a boron atom within a dioxaborolane ring, attached to a phenyl group, which is further connected to a propanone moiety. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Aplicaciones Científicas De Investigación

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is used in various fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of boron-containing drugs and bioactive molecules.

Medicine: As a precursor in the synthesis of pharmaceuticals.

Industry: In the production of polymers and advanced materials.

Mecanismo De Acción

Target of Action

Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation . In this process, the compound can form boronate complexes with other organic compounds, which can then be used in various chemical reactions .

Biochemical Pathways

The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .

Pharmacokinetics

As a boronic acid derivative, the compound is likely to have good bioavailability due to the ability of boronic acids to form reversible covalent bonds with biological targets .

Result of Action

The primary result of the action of the compound is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds are often used in the synthesis of various pharmaceuticals and fine chemicals .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is usually performed in an organic solvent at elevated temperatures . The compound itself is stable under normal conditions but should be stored under an inert gas to prevent oxidation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one typically involves the following steps:

Borylation Reaction: The initial step often involves the borylation of a halogenated aromatic compound using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronate ester.

Coupling Reaction: The boronate ester is then coupled with a propanone derivative using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The boronate ester can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate are used in cross-coupling reactions.

Major Products

Phenolic Derivatives: From oxidation reactions.

Alcohols: From reduction reactions.

Various Substituted Aromatics: From substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another boron-containing compound used in similar reactions.

Pinacolborane: A simpler boron compound used in hydroboration reactions.

Bis(pinacolato)diboron: A common reagent in borylation reactions.

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is unique due to its stability and versatility in various chemical reactions. Its structure allows for easy manipulation and incorporation into more complex molecules, making it a valuable tool in synthetic chemistry.

This compound’s stability and reactivity make it a cornerstone in modern organic synthesis, with applications spanning multiple scientific disciplines.

Actividad Biológica

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C₁₂H₁₆BNO₂

- Molecular Weight : 217.07 g/mol

- CAS Number : 195062-61-4

The biological activity of this compound is largely attributed to its boron moiety, which can participate in various biochemical interactions. Boron compounds are known to influence enzyme activities and have been studied for their roles in:

- Anticancer Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

Anticancer Activity

Research indicates that derivatives of boron compounds exhibit significant anticancer properties. For instance:

- A study reported that compounds similar to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

Enzyme Interaction

The compound has been evaluated for its ability to interact with specific enzymes:

- Transaminases : Research has shown that the compound can be synthesized using transaminase-mediated reactions, highlighting its potential as a substrate for biocatalysis in pharmaceutical applications .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized various boron-based compounds and tested their efficacy against cancer cells. The results indicated that compounds with similar structures to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one exhibited IC50 values in the micromolar range against breast and prostate cancer cell lines .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of boron compounds on specific metabolic enzymes. The results demonstrated that the compound could effectively inhibit the activity of certain dehydrogenases involved in metabolic pathways critical for cancer cell survival .

Data Tables

Propiedades

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-6-13(17)11-7-9-12(10-8-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZSAVWIHAXJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682234 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-22-4 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.